molecular formula C4H5KO4 B019000 Potassium 3-methoxy-3-oxopropanoate CAS No. 38330-80-2

Potassium 3-methoxy-3-oxopropanoate

Cat. No. B019000
CAS RN: 38330-80-2
M. Wt: 156.18 g/mol
InChI Key: WWTULTKUWBKVGV-UHFFFAOYSA-M
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Patent
US06172257B2

Procedure details

111.6 g of KOH (1.8 mol) are dissolved in 500 g of methanol, and the solution is added to 264.2 g of dimethyl malonate (2 mol) in the course of 2 h at room temperature. The KPG agitator is operated during this at 50 rpm. This mixes the reaction suspension inadequately, broad edge zones remain virtually unmixed. The reaction suspension is then filtered and the filtration residue is washed with methanol and dried in vacuo. 214.2 g of KMM are is obtained, equivalent to a yield of 76% of theory having a DKM content of <0.2% by weight.
Name
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
264.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[C:3]([O:10]C)(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]>CO>[C:5]([O:7][CH3:8])(=[O:6])[CH2:4][C:3]([O-:10])=[O:9].[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
111.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
264.2 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction suspension is then filtered
WASH
Type
WASH
Details
the filtration residue is washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
214.2 g of KMM are is obtained, equivalent to a yield of 76% of theory

Outcomes

Product
Name
Type
Smiles
C(CC(=O)[O-])(=O)OC.[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.